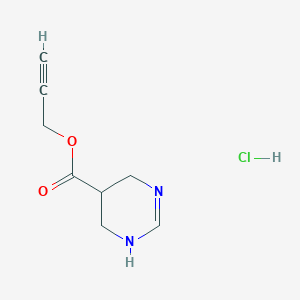
5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride , also known by its synonym CDD 0097 hydrochloride , is a chemical compound with the empirical formula C8H10N2O2 · HCl . It is a solid substance that has been studied for its pharmacological properties. Specifically, it acts as a selective M1 muscarinic acetylcholine receptor agonist . The compound is sold with exclusive permission from the University of Toledo, Ohio, under U.S. Patents 5,175,166 and 5,403,845 .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on its functional groups. It can participate in various reactions, including substitution, addition, and cyclization. For instance, it reacts with carbon dioxide to yield a zwitterionic adduct (THP-CO2) . Further investigations into its reactivity and potential applications are warranted.
Scientific Research Applications
1. Development of Agonists for M1 Muscarinic Receptors
Research has shown that 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine derivatives, specifically the propargyl derivative, exhibit significant agonist activity at M1 muscarinic receptors. This finding is significant in the context of developing novel agonists for these receptors, which play a critical role in the central nervous system (CNS) and might be useful in treating Alzheimer's disease (Dunbar et al., 1994).
2. Antidepressant Activity
A series of phenyl-substituted tetrahydropyrimidines, including derivatives of 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine, has been shown to possess potent antidepressant activity. The research indicates that these compounds may have potential applications in CNS therapies, particularly as antidepressants (Weinhardt et al., 1985).
3. Use in Peptide Synthesis
The propargyloxycarbonyl group, a derivative of 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine, has been used as a protecting group in peptide synthesis. It is particularly effective for the hydroxyl groups of serine, threonine, and tyrosine, showing stability to various reagents commonly employed in peptide synthesis (Ramesh et al., 2008).
4. Utility in Ligand Development for Neurochemical Applications
Specific tetrahydropyrimidines, closely related to 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine, have demonstrated high affinity for muscarinic receptors in the rat brain and stimulated PI metabolism in rat hippocampus. This indicates their potential utility in the development of ligands with neurochemical applications (Messer et al., 1992).
5. Protective Group in Organic Synthesis
The propargyloxycarbonyl group has been effectively used to protect hydroxyl and amino functionalities in organic synthesis. It offers a novel strategy for protection in various synthetic processes, demonstrating its versatility and importance in synthetic chemistry (Ramesh et al., 2005).
6. Synthetic Routes and Pharmacological Properties
The synthesis and pharmacological properties of tetrahydropyrimidines, including derivatives of 5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine, have been extensively studied. These compounds have been found to possess a range of pharmacological properties, indicating their potential for diverse applications in medicinal chemistry (Bhattacharyya, 2019).
7. Role in Surfactant Synthesis and Biological Activity
5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine derivatives have been used in the synthesis of novel surfactants. These surfactants exhibit various biological activities, such as antimicrobial properties, making them suitable for diverse applications including drug manufacturing and cosmetics (El-Sayed, 2008).
properties
IUPAC Name |
prop-2-ynyl 1,4,5,6-tetrahydropyrimidine-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-2-3-12-8(11)7-4-9-6-10-5-7;/h1,6-7H,3-5H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWROAMHWGYSSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1CNC=NC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propargyloxycarbonyl-1,4,5,6-tetrahydropyrimidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-(2-methylpropyl)amino]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2708365.png)
![8-(4-Methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2708366.png)
![N-(2-ethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2708367.png)

![3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2708371.png)
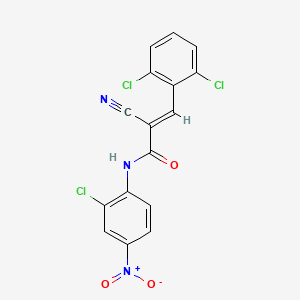
![7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B2708373.png)
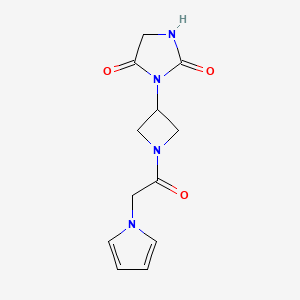
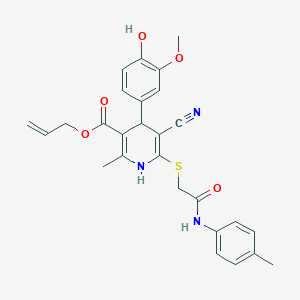
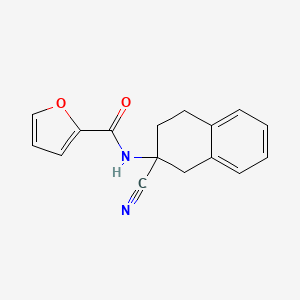
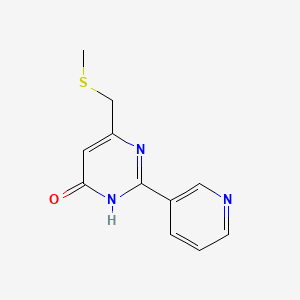

![N-[4-(methoxyethanimidoyl)phenyl]-2-(2-phenyl-2-adamantyl)acetamide](/img/structure/B2708384.png)
